5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
The compound “5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a furo[3,2-b]pyridine group, which is a fused ring system containing a furan ring (a five-membered ring with an oxygen atom) and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the pyridine ring and the oxygen in the furan ring would create regions of high electron density, which could influence how this compound interacts with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and furan rings might make this compound aromatic and relatively stable .Scientific Research Applications
Antiprotozoal Agents
5-Methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide and its derivatives have shown significant promise as antiprotozoal agents. Ismail et al. (2004) synthesized a series of these compounds, demonstrating strong DNA affinities and effective in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004).
Synthesis of Substituted Pyrimidines
Lechel and Reissig (2010) reported on the synthesis of highly substituted β-alkoxy β-keto enamides, leading to 5-alkoxypyrimidine derivatives. This process includes the creation of pyrimidinyl-substituted furo[2,3-c]pyridine derivatives, highlighting the versatility of these compounds in the field of organic chemistry (Lechel & Reissig, 2010).
Chemical Transformations
Stroganova, Vasilin, and Krapivin (2016) explored the acid-catalyzed transformations of similar compounds, leading to the development of new fused heterocyclic systems. This research underscores the potential for these compounds to be used in the synthesis of various novel chemicals (Stroganova et al., 2016).
Amplifiers of Phleomycin
Brown and Cowden (1982) investigated compounds including pyridinylpyrimidines with strongly basic side chains as amplifiers of phleomycin against Escherichia coli. Their research indicates the potential biomedical applications of these compounds in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
Antibacterial Activity
Panda, Karmakar, and Jena (2011) synthesized pyrazolopyridine derivatives, including those with the carboxamide group at the 5-position, and found them to exhibit moderate to good antibacterial activity against various bacterial strains. This finding highlights the potential of these compounds in the development of new antibacterial agents (Panda et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-4-5-13-12(18-10)7-14(20-13)15(19)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXXAQFIDQPDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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